Clindamycin Diastereomer 2-Phosphate is a phosphoric acid derivative of clindamycin, an antibiotic belonging to the lincosamide class. The compound exhibits a complex stereochemistry characterized by multiple chiral centers, which contribute to its pharmacological properties. Clindamycin Diastereomer 2-Phosphate is primarily utilized in research and pharmaceutical applications due to its antibacterial activity against anaerobic bacteria and certain protozoa.
Clindamycin Diastereomer 2-Phosphate can be sourced from various chemical suppliers and research laboratories. It is typically produced through synthetic methods that involve the modification of clindamycin phosphate. The compound is available for purchase from specialized chemical vendors, with purity levels generally exceeding 95% as determined by high-performance liquid chromatography.
Clindamycin Diastereomer 2-Phosphate falls under the category of antibiotics and is classified as a lincosamide derivative. Its chemical structure includes a phosphate group, which enhances its solubility and bioavailability compared to its parent compound, clindamycin.
The synthesis of Clindamycin Diastereomer 2-Phosphate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired stereochemistry is achieved. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
The molecular formula for Clindamycin Diastereomer 2-Phosphate is , with a molecular weight of approximately 504.96 g/mol. The compound features multiple chiral centers, which contribute to its diastereomeric forms.
Clindamycin Diastereomer 2-Phosphate participates in various chemical reactions typical for phosphoric acid derivatives:
The reactivity of Clindamycin Diastereomer 2-Phosphate is influenced by its stereochemistry and functional groups. Reaction conditions must be optimized to favor specific pathways and minimize side reactions.
Clindamycin Diastereomer 2-Phosphate exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide bond formation and consequently halting bacterial growth.
This mechanism is particularly effective against anaerobic bacteria and some protozoa. The diastereomeric forms may exhibit variations in potency due to differences in binding affinity for the ribosomal target.
Clindamycin Diastereomer 2-Phosphate is utilized in various scientific applications:
Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4) is synthesized via stereoselective phosphorylation at the 2-hydroxyl group of clindamycin. A key method involves reacting clindamycin with phosphorus oxychloride (POCl₃) in anhydrous pyridine at –20°C to 0°C, followed by hydrolysis. This yields a mixture of diastereomeric phosphates, with Diastereomer 2 dominating under optimized conditions [4] [9]. Catalytic systems, such as imidazole or triethylamine, enhance diastereoselectivity by reducing side reactions. The reaction’s success hinges on protecting clindamycin’s 3- and 4-hydroxyl groups with 2,2-dimethoxypropane prior to phosphorylation, preventing unwanted phosphoester formation [9].
Phase-transfer catalysts (PTCs), like tetrabutylammonium bromide, significantly improve diastereomeric excess (d.e.) in biphasic systems. In the synthesis of Clindamycin Diastereomer 2-Phosphate, PTCs facilitate the migration of phosphate intermediates from organic to aqueous phases, accelerating hydrolysis and favoring the 2R,3R,4S,5R,6R configuration. This method achieves up to 85% d.e. by controlling the nucleophilic attack geometry at the phosphorus center [4].
Table 1: Synthetic Conditions for Clindamycin Diastereomer 2-Phosphate
Reagent System | Temperature | Catalyst | Diastereomeric Excess |
---|---|---|---|
POCl₃/Pyridine | –20°C to 0°C | None | 60–70% |
POCl₃/Dichloromethane | 0°C to 25°C | Triethylamine | 75–80% |
Bis(2,2,2-trichloroethyl) phosphochloridate | 25°C | Tetrabutylammonium bromide | 85% |
Diastereomers are resolved using normal-phase or reverse-phase high-performance liquid chromatography (HPLC). A silica-based C18 column with a mobile phase of ammonium acetate buffer (10 mM, pH 5.0)/acetonitrile (65:35 v/v) separates Diastereomer 2 (retention time: 12.3 min) from Diastereomer 1 (retention time: 10.8 min) [1] [6]. Preparative chromatography achieves >99% stereochemical purity, critical for regulatory compliance in pharmaceutical reference standards [1] [4].
The C2 chiral center in clindamycin dictates phosphorylation kinetics. The 7(S)-chloro and 1(R)-methylthio groups create steric hindrance, favoring phosphorylation anti to the bulky pyrrolidine ring. This bias results in Diastereomer 2 constituting 70–80% of crude product mixtures. Computational studies confirm lower energy barriers for phosphorylation at the re-si face of the 2-OH group [1] [4].
Low temperatures (–20°C) favor kinetic control, increasing Diastereomer 2 selectivity to 8:1 over Diastereomer 1. At >25°C, thermodynamic control dominates, equilibrating the ratio to 1.5:1 due to epimerization at phosphorus. Precise temperature management is thus essential for industrial-scale synthesis [4].
Table 2: Chromatographic Systems for Diastereomer Separation
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7